2-(2-Propylvaleryl)oxazole

Overview

Description

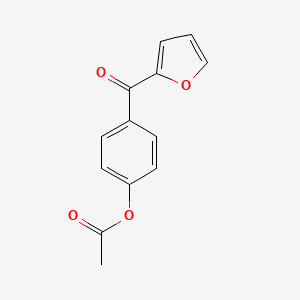

“2-(2-Propylvaleryl)oxazole” is a chemical compound with the molecular formula C11H17NO2 . It is a type of oxazole, a class of compounds that play a very essential role in the area of medicinal chemistry .

Synthesis Analysis

Oxazole compounds, including “this compound”, can be synthesized using various methods. One of the most appropriate strategies to prepare oxazole-based medicinal compounds is the van Leusen reaction, based on tosylmethylisocyanides (TosMICs) .Molecular Structure Analysis

The oxazole ring, with one nitrogen atom and one oxygen atom, is widely displayed in natural products and synthetic molecules . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .Chemical Reactions Analysis

Oxazole compounds, including “this compound”, can undergo various chemical reactions. For instance, the van Leusen reaction, based on TosMICs, is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Scientific Research Applications

Coordination Chemistry and Synthesis

- Coordination Chemistry of Oxazolines: Oxazolines, including 2-oxazolines (closely related to 2-(2-Propylvaleryl)oxazole), are widely used as chiral auxiliaries in transition metal-catalyzed asymmetric syntheses. They exhibit versatility in ligand design, straightforward synthesis, and modifiable chiral centers (Gómez, Muller, & Rocamora, 1999).

- Synthesis of Oxazole Derivatives: A method for synthesizing oxazole derivatives, such as 2-(hetero)aryl-5-(trimethylsilylethynyl)oxazoles, involves using bis(trimethylsilyl)acetylene and acrylic acid derivatives. This demonstrates the chemical versatility of oxazoles in creating functionalizable compounds (Pankova, Stukalov, & Kuznetsov, 2015).

Biological Activities

- Oxazole-Based Anticancer Agents: Oxazoles have been recognized for their ability to interact with various enzymes and receptors due to their structural diversity, making them significant in anticancer research. The development of new oxazole-based drugs for cancer treatment is an active area of study (Chiacchio et al., 2020).

- Therapeutic Potentials of Oxazoles: Oxazoles have a wide spectrum of biological activities, including therapeutic applications in medicinal chemistry. They are used as intermediates for synthesizing new chemical entities with medical applications (Kakkar & Narasimhan, 2019).

- Transition-Metal-Free Synthesis in Drug Discovery: Oxazoles play a central role in drug discovery due to their diverse biological functions. Metal-free methods for synthesizing oxazoles are emerging as important alternatives to transition-metal-catalyzed reactions, highlighting their significance in pharmaceutical research (Ibrar et al., 2016).

Other Applications

Corrosion Inhibition

Certain oxazole derivatives, such as 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole, have been studied for their effectiveness in inhibiting corrosion of mild steel, indicating their potential in material science and industrial applications (Moretti, Guidi, & Fabris, 2013).

PPAR-alpha/gamma Dual Agonists

Oxazole-arylpropionic acid derivatives have been effective as peroxisome proliferator-activated receptor-α/γ dual agonists, indicating their potential use in treating metabolic syndromes such as Type 2 diabetes (Expert Opinion on Therapeutic Patents, 2004).

Mechanism of Action

Target of Action

Oxazole derivatives, in general, have been found to interact with various enzymes and receptors via numerous non-covalent interactions . The specific targets would depend on the substitution pattern in the oxazole derivatives .

Mode of Action

Oxazole derivatives are known to interact with their targets through non-covalent interactions . The specific interactions and resulting changes would depend on the specific targets and the substitution pattern of the oxazole derivative .

Biochemical Pathways

Oxazole derivatives have been found to have a wide spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Oxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .

Safety and Hazards

Future Directions

Oxazole-based molecules, including “2-(2-Propylvaleryl)oxazole”, have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . The important information presented in the retrieved papers will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Biochemical Analysis

Biochemical Properties

2-(2-Propylvaleryl)oxazole plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to bind with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound has shown affinity for binding with certain receptors, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating the expression of genes related to these pathways, this compound can alter cellular metabolism and function. For instance, in cancer cells, this compound has been shown to induce apoptosis, thereby inhibiting cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function. This binding can result in enzyme inhibition or activation, depending on the target molecule. For example, this compound has been found to inhibit the activity of certain kinases, which are crucial for cell signaling and growth. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and function, although the extent of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can influence the overall activity and efficacy of this compound, as well as its potential side effects. Additionally, the compound can affect metabolic flux and metabolite levels, further impacting cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, this compound has been found to interact with transporters involved in drug efflux, which can modulate its intracellular concentration and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism. These localization patterns are crucial for understanding the compound’s mechanism of action and potential therapeutic applications .

properties

IUPAC Name |

1-(1,3-oxazol-2-yl)-2-propylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-3-5-9(6-4-2)10(13)11-12-7-8-14-11/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOKYMZQUXDWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642063 | |

| Record name | 1-(1,3-Oxazol-2-yl)-2-propylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898759-38-1 | |

| Record name | 1-(2-Oxazolyl)-2-propyl-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Oxazol-2-yl)-2-propylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.